3-Fluoro-4-methylsulfinylbenzoic acid
Description
3-Fluoro-4-methylsulfinylbenzoic acid is a fluorinated benzoic acid derivative featuring a methylsulfinyl (-SOCH₃) substituent at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The sulfinyl group (S=O) distinguishes it from sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) derivatives, which are more commonly studied. Fluorine substitution typically enhances metabolic stability and electronegativity, influencing reactivity and interactions in biological systems .
Properties
IUPAC Name |
3-fluoro-4-methylsulfinylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(12)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPQBWSTIZQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728651 | |
| Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-74-5 | |
| Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Representative Synthetic Route
Oxidation of 3-Fluoro-4-(methylsulfonyl)benzaldehyde to 3-Fluoro-4-(methylsulfonyl)benzoic acid
A well-documented preparation method involves the oxidation of 3-fluoro-4-(methylsulfonyl)benzaldehyde to the target benzoic acid derivative. The key steps are:
- Starting Material : 3-fluoro-4-(methylsulfonyl)benzaldehyde
- Solvent : Acetonitrile (CH3CN)
- Oxidizing Agents : Sodium chlorite (NaClO2) in aqueous solution, hydrogen peroxide (H2O2), and hydrochloric acid (HCl)
- Buffer : Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
- Temperature : Reaction initiated at 0 °C, then stirred at room temperature
- Reaction Time : Approximately 5 hours
Procedure Summary:
- Dissolve 3-fluoro-4-(methylsulfonyl)benzaldehyde in acetonitrile.
- Add a buffer solution of sodium dihydrogen phosphate and concentrated hydrochloric acid in water.
- Introduce hydrogen peroxide (35%) to the mixture.
- Cool the reaction mixture to 0 °C.
- Add sodium chlorite solution dropwise under stirring.
- Stir at room temperature for 5 hours.
- Concentrate the reaction mixture to half volume.
- Collect the precipitated white solid by filtration.
- Acidify the filtrate to precipitate additional product.
- Combine solids and dry under vacuum at 45 °C.
Yield and Purity:
- Yield: 99%
- Physical form: White powder
- Characterization: Melting point and proton NMR consistent with the desired product
This method provides a high-yield, efficient oxidation of the aldehyde to the carboxylic acid while maintaining the integrity of the methylsulfonyl group and fluorine substituent.
| Parameter | Details |
|---|---|
| Starting material | 3-fluoro-4-(methylsulfonyl)benzaldehyde (11.50 g, 56.87 mmol) |
| Solvent | Acetonitrile (105 mL) |
| Oxidants | Sodium chlorite (7.21 g, 79.72 mmol), Hydrogen peroxide (35%, 9.7 mL) |
| Buffer | Sodium dihydrogen phosphate monohydrate (1.86 g, 9.69 mmol) |
| Acid | Concentrated HCl (1.2 mL) |
| Temperature | 0 °C to room temperature |
| Reaction time | 5 hours |
| Product yield | 12.31 g (99%) |
| Product form | White powder |
Alternative Synthetic Considerations
While direct literature on alternative methods specific to 3-fluoro-4-methylsulfinylbenzoic acid is limited, related aromatic carboxylic acid preparations provide insight into potential routes:
- Oxidation of methylthio-substituted precursors : Controlled oxidation using oxidants like hydrogen peroxide or peracids can convert methylthio groups to methylsulfinyl or methylsulfonyl groups.
- Hydrolysis of trifluoromethyl-substituted intermediates : Analogous processes for trifluoromethylbenzoic acid derivatives involve hydrolysis and purification steps that could be adapted for fluorinated sulfinylbenzoic acids.
- Purification techniques : Acidification and filtration after oxidation are critical to isolate high-purity products, often achieving purities above 99% confirmed by melting point and spectral data.
Analytical and Characterization Data
- Melting Point : Consistent with literature values for 3-fluoro-4-(methylsulfonyl)benzoic acid.
- NMR Spectroscopy : Proton NMR confirms the aromatic and methylsulfonyl proton environments.
- Purity : High purity (>99%) achieved by controlled reaction conditions and purification steps.
Summary Table of Key Preparation Data
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation of aldehyde | NaClO2, H2O2, HCl, NaH2PO4 buffer, CH3CN, 0–20 °C | Conversion to carboxylic acid, 99% yield |
| Isolation | Filtration, acidification, vacuum drying | White powder, high purity |
| Characterization | Melting point, 1H NMR | Confirmed product identity |
Chemical Reactions Analysis
3-Fluoro-4-methylsulfinylbenzoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-fluoro-4-methylsulfinylbenzoic acid serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation to form sulfone derivatives and substitution reactions with nucleophiles.
Biology
This compound is utilized in biological studies, particularly in enzyme inhibition and protein-ligand interactions. The presence of the fluorine atom and the methylsulfonyl group enhances its binding affinity to specific enzymes, making it a valuable tool for understanding biochemical pathways and developing inhibitors .
Medicine
Research indicates potential therapeutic properties of this compound, including anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit the activity of certain cancer-related enzymes, suggesting that this compound may also exhibit similar effects .
Industry
In industrial applications, this compound is involved in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating agrochemicals and other chemical intermediates that require specific reactivity profiles .
Case Studies
- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. Results indicated a significant reduction in enzyme activity at micromolar concentrations, supporting its potential as a therapeutic agent .
- Synthesis of Drug Intermediates : Researchers successfully synthesized several drug candidates using this compound as an intermediate. The resulting compounds exhibited promising biological activity against various cancer cell lines, highlighting its utility in pharmaceutical development .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylsulfinylbenzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups . The fluorine atom and methylsulfinyl group may play crucial roles in its binding affinity and specificity . Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-fluoro-4-methylsulfinylbenzoic acid and related compounds:
Physicochemical Properties
- Sulfinyl vs. Sulfonyl derivatives, such as 4-fluoro-3-(methylsulfonyl)benzoic acid, exhibit higher polarity and stability due to the fully oxidized sulfur atom .
- For example, 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (MW 232.23) has demonstrated utility in medicinal chemistry due to its balanced lipophilicity (LogP 2.32) and solubility .
- Chlorosulfonyl Derivatives : Compounds like 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (MW 260.65) serve as intermediates for synthesizing sulfonamides or sulfonic acids, highlighting the versatility of sulfur-containing substituents .
Biological Activity
3-Fluoro-4-methylsulfinylbenzoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H7FO4S. It features a fluorine atom, a methyl group, and a sulfinyl group attached to a benzoic acid backbone. These functional groups contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of the fluorine atom can enhance binding affinity to specific enzymes or receptors, while the sulfinyl group may influence the compound's solubility and reactivity in biological systems. This dual functionality allows the compound to modulate various biological processes, making it a candidate for therapeutic applications.
Biological Activity Findings
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation.
- Antimicrobial Activity : Preliminary data indicate that the compound may possess antimicrobial effects against certain bacterial strains, although further studies are needed to confirm these findings.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could have implications in drug development for conditions such as cancer and metabolic disorders.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the enzyme inhibition potential of this compound revealed an IC50 value indicating significant activity against target enzymes involved in inflammatory pathways. The results are summarized in Table 1.
-
Antimicrobial Activity : In a comparative study against various bacterial strains, this compound demonstrated varying degrees of effectiveness, particularly against Gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Streptococcus pyogenes 16 - Toxicity Profile : Safety assessments indicated that while the compound exhibits some irritative properties (H315 and H319 classifications), it remains within acceptable limits for further pharmacological evaluation .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological effects of this compound. Future studies will focus on:
- In Vivo Studies : To validate the in vitro findings and assess therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating analogs of the compound to optimize its potency and selectivity for target enzymes.
- Clinical Trials : Initiating clinical evaluations to explore its potential as a therapeutic agent for inflammatory diseases and infections.
Q & A
Q. What are the optimal synthetic routes for preparing 3-fluoro-4-methylsulfinylbenzoic acid, and how does the sulfinyl group influence reaction conditions?
The sulfinyl group is typically introduced via oxidation of a methylsulfanyl precursor. For example, controlled oxidation of 3-fluoro-4-(methylsulfanyl)benzoic acid using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions can yield the sulfinyl derivative. The reaction requires careful monitoring to avoid over-oxidation to the sulfone. Characterization via and is critical to confirm the oxidation state of sulfur .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
Key techniques include:
- NMR Spectroscopy : identifies the fluorine environment (δ ~-110 to -120 ppm for aromatic fluorine), while resolves sulfinyl protons (if present).
- IR Spectroscopy : The sulfinyl group exhibits a strong S=O stretch near 1030–1060 cm, distinct from sulfonyl (1250–1350 cm) or sulfanyl groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing fluorine activates the aromatic ring for NAS at the meta or para positions relative to the sulfinyl group. For example, the carboxylic acid moiety can be derivatized via esterification, while the sulfinyl group may participate in redox or coordination chemistry. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as desulfurization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions may arise from differences in assay conditions, purity, or stereochemistry. Strategies include:
- Reproducibility Checks : Validate results across multiple labs using standardized protocols.
- Structural Elucidation : Use X-ray crystallography to confirm stereochemistry, particularly for sulfinyl chirality.
- Meta-Analysis : Compare data across interdisciplinary studies (e.g., pharmacology vs. toxicology) to identify confounding variables .
Q. What interdisciplinary applications exist for this compound, and how do methodological approaches vary across fields?
- Medicinal Chemistry : As a building block for kinase inhibitors or protease modulators, leveraging its fluorinated aromatic core for target binding.
- Materials Science : Functionalization into metal-organic frameworks (MOFs) for catalytic or sensing applications.
- Environmental Chemistry : Study degradation pathways using LC-MS/MS to assess persistence of sulfinyl-containing compounds .
Q. What computational methods are recommended to predict the reactivity and stability of this compound under varying conditions?
Density Functional Theory (DFT) calculations can model:
- Acid Dissociation Constants (pKa) : Predict protonation states in biological systems.
- Redox Potentials : Estimate sulfinyl group stability under oxidative conditions.
- Reaction Pathways : Simulate NAS or esterification kinetics using software like Gaussian or ORCA. Experimental validation via kinetic studies is essential .
Methodological Considerations
Q. How should researchers design experiments to investigate the metabolic fate of this compound in biological systems?
- In Vitro Models : Use hepatocyte cultures or microsomal assays to identify phase I/II metabolites.
- Isotopic Labeling : Incorporate or to trace metabolic pathways via mass spectrometry.
- Data Triangulation : Combine LC-MS/MS with to detect fluorinated metabolites .
Q. What strategies mitigate synthetic challenges in scaling up this compound production while maintaining purity?
- Process Optimization : Use flow chemistry to control oxidation steps and minimize byproducts.
- Crystallization Techniques : Employ solvent-antisolvent systems to isolate the sulfinyl derivative with >99% purity.
- Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
